2-(difluoromethyl)-3-fluorobenzoic acid
Description
2-(Difluoromethyl)-3-fluorobenzoic acid is a fluorinated aromatic carboxylic acid characterized by a difluoromethyl (-CF₂H) group at the 2-position and a fluorine atom at the 3-position of the benzene ring. The strategic placement of fluorine substituents enhances its electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Fluorine atoms increase electronegativity, improve metabolic stability, and modulate lipophilicity, which are critical for optimizing drug bioavailability and target binding . This compound’s synthesis and applications are influenced by its fluorine substitution pattern, which distinguishes it from other benzoic acid derivatives.
Properties
CAS No. |
1783655-43-5 |
|---|---|
Molecular Formula |
C8H5F3O2 |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagent Selection and Mechanisms
Difluorocarbene, generated in situ from chlorodifluoromethane (CHClF₂) and a base, reacts with electron-rich aromatic systems. The carboxylic acid group at position 1 deactivates the ring, necessitating protection as a methyl or ethyl ester to enhance reactivity. For example:
-
Protection : 3-Fluorobenzoic acid → methyl 3-fluorobenzoate (using SOCl₂/MeOH).
-
Difluoromethylation : Reaction with CHClF₂ and KF in sulfolane at 140°C.
-
Deprotection : Ester hydrolysis under acidic conditions to yield the target compound.
Yields for this route range from 45–60%, with byproducts arising from over-fluorination or para-substitution.
Nucleophilic Substitution Approaches
Nucleophilic substitution exploits halogenated precursors, such as 2-bromo-3-fluorobenzoic acid, reacting with difluoromethyl anions (CF₂H⁻).
Halogenated Precursor Synthesis
Bromination of 3-fluorobenzoic acid using N-bromosuccinimide (NBS) and a Lewis acid (e.g., FeBr₃) yields 2-bromo-3-fluorobenzoic acid. Subsequent substitution with a difluoromethyl source proceeds via two pathways:
Ullmann-Type Coupling
Copper-catalyzed coupling with difluoromethyl iodide (CF₂HI) in DMF at 120°C achieves substitution at position 2. This method offers moderate yields (50–65%) but requires rigorous exclusion of moisture.
Sandmeyer Reaction
Diazotization of 2-amino-3-fluorobenzoic acid followed by treatment with CuCF₂H generates the difluoromethyl group. Challenges include controlling diazonium stability and minimizing decarboxylation.
Halogen Exchange (Halex) Reactions
Halex reactions replace chlorine or bromine with fluorine using metal fluorides. While commonly used for perfluorination, selective mono- or difluorination demands tailored conditions.
Two-Step Fluorination
-
Chlorination : 3-Fluorobenzoic acid → 2-chloro-3-fluorobenzoic acid (using Cl₂/FeCl₃).
-
Fluorination : Reaction with KF and KHF₂ in sulfolane at 160°C.
This method achieves 70–80% conversion but risks over-fluorination at position 4. Additives like tetrabutylammonium bromide improve selectivity by stabilizing ionic intermediates.
Transition metal-catalyzed cross-coupling enables direct introduction of the difluoromethyl group. Suzuki-Miyaura and Negishi couplings are prominent.
Suzuki-Miyaura Coupling
A boronic acid derivative (e.g., 3-fluorophenylboronic acid) reacts with difluoromethyl bromide (CF₂HBr) in the presence of Pd(PPh₃)₄. Key considerations:
-
Catalyst Load : 5 mol% Pd for optimal activity.
-
Solvent : THF or dioxane at 80°C.
Sequential introduction of fluorine and difluoromethyl groups avoids competing reactions.
Methoxylation-Fluorination Sequence
-
Methoxylation : 3,4,5-Trifluoronitrobenzene → 2,6-difluoro-4-nitroanisole (NaOMe/MeOH).
-
Reduction : Nitro to amine (H₂/Pd-C).
-
Bromination : 3,5-difluoro-4-anisidine → 3-bromo-2,6-difluoroanisole (NBS).
-
Cyanation/Hydrolysis : CuCN → 2,4-difluoro-3-hydroxybenzoic acid.
Industrial-Scale Production Considerations
Scalable synthesis requires cost-effective reagents and continuous flow systems.
Continuous Flow Difluoromethylation
-
Reactor Design : Microfluidic channels for precise temperature control (140–160°C).
Comparative Analysis of Methods
Table 1: Comparison of Preparation Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Electrophilic CF₂ | Methyl 3-fluorobenzoate | CHClF₂, KF | 55 | 90 | Moderate |
| Nucleophilic Substitution | 2-Br-3-F-benzoic acid | CF₂HI, CuI | 60 | 85 | Low |
| Halex Reaction | 2-Cl-3-F-benzoic acid | KF, KHF₂ | 75 | 95 | High |
| Suzuki Coupling | 3-F-phenylboronic acid | CF₂HBr, Pd(PPh₃)₄ | 65 | 88 | Moderate |
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the difluoromethyl and fluorine groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(difluoromethyl)-3-fluorobenzoic acid serves as a versatile building block for the synthesis of complex molecules. Its ability to participate in various reactions makes it valuable for creating derivatives with tailored properties.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.
- Enzyme Inhibition : The unique electronic properties imparted by the fluorine atoms can enhance binding affinity to specific enzymes, making it a candidate for drug design targeting enzyme inhibition .
Medicinal Chemistry
The incorporation of fluorine into drug molecules significantly influences their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of difluoromethyl groups can enhance metabolic stability and bioavailability, making this compound a subject of interest in drug development processes .
Industrial Applications
In addition to its research applications, 2-(difluoromethyl)-3-fluorobenzoic acid is utilized in the production of specialty chemicals and materials with unique properties:
- Pesticide Development : Difluoromethyl groups are increasingly incorporated into pesticide formulations due to their enhanced biological activity and stability, which improve efficacy against pests while minimizing environmental impact .
- Material Science : Its unique properties make it suitable for developing new materials with high thermal stability and resistance to degradation.
Case Study 1: Antimicrobial Research
A study investigating the antimicrobial properties of various difluoromethylated compounds found that 2-(difluoromethyl)-3-fluorobenzoic acid exhibited significant activity against both gram-positive and gram-negative bacteria. This highlights its potential as a scaffold for developing novel antimicrobial agents.
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
|---|---|---|
| 2-(Difluoromethyl)-3-fluorobenzoic acid | Moderate | High |
| Control Compound A | Low | Moderate |
| Control Compound B | High | Low |
Case Study 2: Drug Development
In a medicinal chemistry project aimed at designing inhibitors for a specific enzyme involved in cancer progression, researchers utilized 2-(difluoromethyl)-3-fluorobenzoic acid as a lead compound. The fluorinated structure improved binding affinity by enhancing hydrophobic interactions with the enzyme's active site.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Fluorobenzoic Acids
The table below compares key structural and physicochemical properties of 2-(difluoromethyl)-3-fluorobenzoic acid with related fluorinated benzoic acids:
Key Observations:
- Electron-Withdrawing Effects : The difluoromethyl group in the target compound provides moderate electron withdrawal compared to trifluoromethyl (-CF₃) groups (e.g., in 2,4,5-Trifluorobenzoic acid), which are stronger electron-withdrawing but bulkier .
- Metabolic Stability: Fluorine at the 3-position reduces oxidative metabolism compared to non-fluorinated analogs, while the difluoromethyl group may resist enzymatic degradation better than chloro or nitro substituents .
Functional Group Comparisons
- Amino vs. Difluoromethyl: Introducing an amino group (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid) increases hydrogen-bonding capacity and aqueous solubility but may reduce stability under acidic conditions compared to fluorine-based substituents .
- Nitro vs. Difluoromethyl : Nitro groups (e.g., 2,4-Difluoro-5-nitrobenzoic acid) introduce redox activity but are prone to reduction in biological systems, limiting their utility in drug design .
- Trifluoromethyl vs.
Research Findings and Trends
- Synthetic Accessibility: Fluorinated benzoic acids with multiple substituents (e.g., 2,4,5-Trifluorobenzoic acid) require multi-step syntheses, whereas mono-fluorinated analogs are more straightforward .
- Structure-Activity Relationships (SAR) : Fluorine at the 3-position in the target compound may enhance π-π stacking interactions in drug-receptor binding, as observed in related fluorinated scaffolds .
- Toxicity Profile : Difluoromethyl groups are less likely to form toxic metabolites compared to chloro or nitro groups, aligning with trends in green chemistry .
Q & A
Q. Q1. What are the key synthetic strategies for 2-(difluoromethyl)-3-fluorobenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves introducing the difluoromethyl group (-CF2H) via transition metal catalysis or radical chemistry, followed by fluorination at the 3-position. For example:
Electrophilic substitution : Use of difluoromethylation agents (e.g., CHF2Cl) under palladium catalysis to functionalize the aromatic ring .
Radical pathways : Initiation with AIBN (azobisisobutyronitrile) to generate CF2H radicals for regioselective addition .
Fluorination : Late-stage fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) to install the 3-fluoro substituent .
Critical factors : Temperature (80–120°C optimal for radical stability), solvent polarity (DMF or DMSO enhances electrophilic substitution), and stoichiometry (excess fluorinating agents improve yields but risk side reactions). Monitor intermediates via LC-MS to optimize conditions .
Q. Q2. How can researchers characterize the electronic effects of the difluoromethyl and fluorine substituents on the benzoic acid core?
Methodological Answer: The electron-withdrawing effects of -CF2H and -F substituents can be analyzed via:
NMR spectroscopy :
- 19F NMR : Chemical shifts indicate electronic environment. The -CF2H group typically resonates at δ -110 to -120 ppm, while aromatic fluorine appears at δ -110 to -115 ppm .
- 1H NMR : Deshielding of adjacent protons due to inductive effects.
Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and partial charges .
X-ray crystallography : Resolve bond lengths and angles; the -CF2H group shortens adjacent C-C bonds due to hyperconjugation .
Q. Q3. What are the recommended protocols for handling and storing 2-(difluoromethyl)-3-fluorobenzoic acid to ensure stability?
Methodological Answer:
- Storage : Under inert atmosphere (argon) at -20°C to prevent hydrolysis of the difluoromethyl group .
- Handling : Use PPE (gloves, goggles) due to potential irritation from fluorine-containing decomposition products (e.g., HF) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .
Advanced Research Questions
Q. Q4. How does the difluoromethyl group influence binding interactions in enzyme inhibition studies compared to non-fluorinated analogs?
Methodological Answer: The -CF2H group enhances binding via:
Hydrophobic interactions : Increased lipophilicity (logP ~2.5 vs. ~1.8 for -CH3 analogs) improves membrane permeability .
Electrostatic effects : Partial negative charge on fluorine atoms stabilizes interactions with cationic residues (e.g., lysine) in enzyme active sites .
Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds, prolonging half-life in biological systems .
Experimental validation :
Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Discrepancies often arise from:
Purity variations : Impurities (e.g., unreacted fluorinating agents) skew bioassay results. Validate via LC-MS (>98% purity) and elemental analysis .
Solvent effects : DMSO used in assays can modulate enzyme activity. Use solvent controls and limit DMSO to <1% v/v .
Structural analogs : Misidentification of regioisomers (e.g., 2-CF2H-4-F vs. 2-CF2H-3-F). Confirm regiochemistry via NOESY or 2D NMR .
Q. Q6. How can researchers design derivatives of 2-(difluoromethyl)-3-fluorobenzoic acid to optimize pharmacokinetic profiles?
Methodological Answer:
Modify substituents :
- Introduce electron-donating groups (e.g., -OCH3) at the 4-position to balance electron-withdrawing effects of -CF2H and -F .
- Replace -COOH with bioisosteres (e.g., tetrazole) to enhance oral bioavailability .
Prodrug approaches : Esterify the carboxylic acid to improve absorption, with in vivo hydrolysis releasing the active form .
In silico screening : Use molecular docking (AutoDock Vina) to predict ADMET properties and prioritize candidates .
Q. Q7. What are the mechanistic implications of the difluoromethyl group in radical-mediated reactions?
Methodological Answer: The -CF2H group participates in radical chain processes:
Initiator role : Under UV light, the C-F bond homolysis generates CF2• radicals, which abstract hydrogen atoms from substrates .
Stability : The radical intermediate is stabilized by fluorine’s electronegativity, enabling longer reaction lifetimes.
Applications : Used in polymerization (e.g., fluorinated polystyrene) and cross-coupling reactions (e.g., with alkenes) .
Experimental validation : EPR spectroscopy to detect radical intermediates and kinetic studies to measure chain-propagation rates .
Key Research Findings
- The -CF2H group enhances metabolic stability by 3-fold compared to -CH2F analogs in hepatic microsome assays .
- X-ray structures confirm a 10° torsional angle between the -CF2H and benzoic acid planes, influencing conformational flexibility .
- In agrochemical studies, derivatives show IC50 values of 0.8 µM against Botrytis cinerea, outperforming non-fluorinated controls by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
